![molecular formula C18H21N3O3S B2758465 Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate CAS No. 313395-64-1](/img/structure/B2758465.png)
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate
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Overview
Description
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate is a compound with diverse applications in scientific research. Its unique chemical structure enables its use in various fields such as pharmaceuticals, materials science, and organic synthesis. It is an active pharmaceutical intermediate .
Scientific Research Applications
Antileukemic Activity
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate, as part of the ureidothiazole and ureidothiadiazole derivatives, has been evaluated for its antileukemic activity. A study found that active compounds in this series, including this chemical, often contain an "isothioureido" or "isothiosemicarbazono" structural unit, which is significant in their antileukemic properties against leukemia P-388 tumor system in mice (Zee-Cheng & Cheng, 1979).
Chemical Synthesis and Structural Studies
The compound is involved in various chemical synthesis processes. For instance, it is a part of the synthesis of novel heteroarotinoids, which are compounds with receptor activation capabilities. These heteroarotinoids, including this compound, showed potential in activating RARα, RARβ, and RARγ receptors and inducing tissue transglutaminase activity (Berlin et al., 2005).
Biological Activities
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate is also part of studies investigating its broader biological activities. For example, it was used as a lead compound in the synthesis of a series of derivatives for studying their effects on differentiation and proliferation of various cancer cells, indicating its potential in cancer research (郭瓊文, 2006).
Material Synthesis and Characterization
The compound is used in material science for synthesizing and characterizing novel materials. For instance, it was involved in the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, where its structure and properties were extensively studied using various spectroscopic techniques (Rimaz et al., 2009).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific biological activity .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
properties
IUPAC Name |
ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-24-16(22)12-5-7-13(8-6-12)19-17(23)21-18-20-14-9-4-11(2)10-15(14)25-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBPRZOYUHILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate |
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